molecular formula C16H12ClNO2 B12563442 N-[3-(4-Chlorophenyl)acryloyl]benzamide CAS No. 173909-84-7

N-[3-(4-Chlorophenyl)acryloyl]benzamide

Cat. No.: B12563442
CAS No.: 173909-84-7
M. Wt: 285.72 g/mol
InChI Key: VNRIHAUGLQWODW-UHFFFAOYSA-N
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Description

N-[3-(4-Chlorophenyl)acryloyl]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to an acrylamide moiety, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Chlorophenyl)acryloyl]benzamide typically involves the reaction of 4-chlorobenzaldehyde with benzamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Chlorophenyl)acryloyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or acrylamides.

Scientific Research Applications

N-[3-(4-Chlorophenyl)acryloyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-Chlorophenyl)acryloyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-Chlorophenyl)acryloyl]benzamide
  • N-[3-(4-Methylphenyl)acryloyl]benzamide
  • N-[3-(4-Fluorophenyl)acryloyl]benzamide

Uniqueness

N-[3-(4-Chlorophenyl)acryloyl]benzamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

CAS No.

173909-84-7

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)prop-2-enoyl]benzamide

InChI

InChI=1S/C16H12ClNO2/c17-14-9-6-12(7-10-14)8-11-15(19)18-16(20)13-4-2-1-3-5-13/h1-11H,(H,18,19,20)

InChI Key

VNRIHAUGLQWODW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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